Amafolone
Description
Historical Context of Amafolone Research Trajectories
The research trajectory of this compound is intrinsically linked to the history of monoamine oxidase inhibitors (MAOIs). The discovery of MAOIs as antidepressants was serendipitous. In the 1950s, iproniazid (B1672159), a drug initially developed for tuberculosis, was observed to have mood-elevating effects in patients. Subsequent research revealed that iproniazid exerted its effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). This discovery gave rise to the monoamine hypothesis of depression, which posited that a deficiency in these neurotransmitters was a key factor in the pathophysiology of the disorder.
The first generation of MAOIs, including iproniazid and others like phenelzine (B1198762) and tranylcypromine, were non-selective and irreversible inhibitors of both isoforms of the MAO enzyme, MAO-A and MAO-B. While effective, their use was associated with significant dietary restrictions and the risk of hypertensive crisis when interacting with tyramine-containing foods. This led to a decline in their use with the advent of newer classes of antidepressants with more favorable safety profiles.
Research into compounds like this compound emerged from efforts to develop novel MAOIs with improved properties, such as greater selectivity for one of the MAO isoforms or a reversible mechanism of action. The development of selective and reversible MAOIs aimed to mitigate the risks associated with the earlier, non-selective, and irreversible inhibitors. While specific details on the initial synthesis and development of this compound (Org-6001) are not extensively documented in publicly available literature, its chemical structure as a modified steroid suggests an exploration of this scaffold for novel central nervous system activity. The investigation of such molecules was part of a broader movement in medicinal chemistry to create safer and more targeted enzyme inhibitors.
Academic Significance and Contemporary Research Directions for this compound
The academic significance of this compound lies in its identity as a monoamine oxidase inhibitor. The study of MAOIs has been crucial to the development of modern neuropharmacology and our understanding of the neurochemical basis of mood disorders. These inhibitors serve as important tools in chemical biology to probe the roles of MAO-A and MAO-B in both normal brain function and in various pathological conditions.
Contemporary research on MAOIs is multifaceted and continues to evolve. One major direction is the development of reversible and isoform-selective inhibitors. Reversible inhibitors of MAO-A (RIMAs), for instance, offer a reduced risk of the "cheese effect" (hypertensive crisis) associated with older MAOIs. Similarly, selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease, as they can increase dopamine levels in the brain. The potential for this compound to exhibit selectivity for either MAO-A or MAO-B, and whether its inhibition is reversible or irreversible, would be key determinants of its modern research interest.
Furthermore, the therapeutic applications of MAOIs are being explored beyond depression. There is growing interest in their potential for treating other neurological and psychiatric disorders, including anxiety disorders and neurodegenerative diseases. Research is also delving into the anti-inflammatory and neuroprotective properties of MAO inhibitors, suggesting roles for these enzymes and their inhibitors in cellular processes beyond neurotransmitter metabolism. For a compound like this compound, contemporary research would likely focus on characterizing its specific inhibitory profile (MAO-A vs. MAO-B selectivity and reversibility), elucidating its precise mechanism of action at the molecular level, and exploring its potential efficacy and safety in preclinical models of various central nervous system disorders.
Detailed Research Findings
While extensive, detailed research findings specifically for this compound (Org-6001) are limited in the public domain, its classification as a monoamine oxidase inhibitor places it within a well-studied class of compounds. The following table summarizes the known properties of this compound and provides a comparative context with general characteristics of MAO inhibitors.
| Property | This compound (Org-6001) | General MAOIs |
|---|---|---|
| Chemical Formula | C19H31NO2 uni.luechemi.comnih.gov | Variable |
| Molecular Weight | 305.459 g/mol echemi.com | Variable |
| Synonyms | Org-6001, 3-alpha-amino-5-alpha-androstan-2-beta-ol-17-one echemi.com | N/A |
| Mechanism of Action | Monoamine Oxidase Inhibition (presumed) | Inhibition of MAO-A and/or MAO-B, leading to increased levels of monoamine neurotransmitters. |
| MAO-A/MAO-B Selectivity | Not publicly documented | Can be non-selective, MAO-A selective, or MAO-B selective. |
| Reversibility | Not publicly documented | Can be reversible or irreversible. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50588-47-1 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-3-amino-2-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H31NO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,21H,3-10,20H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
QPRBHGIRKWZUFJ-PPMYXAGCSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)N)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |
Appearance |
Solid powder |
Other CAS No. |
50588-47-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
51740-76-2 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Amafolone
Chemical Synthesis of Amafolone and its Analogues
The chemical synthesis of this compound and its derivatives involves specific methodologies designed to achieve precise structural modifications.
Strategic approaches to synthesizing this compound derivatives, similar to those for other aminosteroids, often involve systematic modifications of the parent compound. These strategies frequently employ structure-activity relationship (SAR) studies and classical medicinal chemistry techniques, which can include the parallel synthesis of compound libraries and the targeted modification of specific lead compounds. mdpi.com While detailed protocols for the direct synthesis of this compound itself are not extensively detailed in publicly accessible literature, its availability through custom synthesis suggests the existence of established synthetic routes for its preparation. hodoodo.com A notable area of derivatization for this compound has been the creation of peptidyl aminosteroid (B1218566) analogues. nih.govmolaid.com
The synthesis of peptidyl derivatives of this compound (often abbreviated as Am) has been successfully reported, yielding a series of analogues. A primary method utilized for the formation of peptide bonds in these derivatives is the polymeric reagent method, which employs polymeric hydroxybenzotriazole (B1436442) as the activating polymer. nih.govmolaid.com
Research has documented the synthesis of six distinct peptidyl this compound analogues, isolated as their hydrochloride salts. These derivatives include:
| Derivative Name | Abbreviation (if applicable) | Method of Peptide Bond Formation |
| Gly-Amafolone | Gly-Am | Polymeric reagent method |
| Ala-Gly-Amafolone | Ala-Gly-Am | Polymeric reagent method |
| D-Ala-Gly-Amafolone | D-Ala-Gly-Am | Polymeric reagent method |
| Pro-Amafolone | Pro-Am | Polymeric reagent method |
| Pro-Pro-Amafolone | Pro-Pro-Am | Polymeric reagent method |
| D-Ala-Pro-Amafolone | D-Ala-Pro-Am | Polymeric reagent method |
These synthesized peptidyl aminosteroids have been investigated, with some exhibiting similar effects to this compound when administered intravenously. nih.govmolaid.com
Biosynthetic Investigations Related to Aminosteroid Pathways
Steroids, including the class of aminosteroids to which this compound belongs, are natural products that undergo biosynthesis in living organisms through complex, enzyme-catalyzed processes. britannica.comlibretexts.org The general biosynthetic pathway for steroids initiates with acetic acid, which is converted to mevalonic acid. This intermediate then leads to the formation of the isoprenoid hydrocarbon squalene. britannica.comopenstax.org Squalene subsequently undergoes enzymatic cyclization, typically producing lanosterol (B1674476) in animals or cycloartenol (B190886) in plants. britannica.com Further enzymatic transformations of lanosterol lead to the formation of cholesterol. britannica.com
Aminosteroids are structurally defined as nitrogenous derivatives of these natural steroid skeletons, meaning a nitrogen atom is integrated into their core steroidal structure or side chains. nih.gov While specific detailed biosynthetic pathways for this compound are not explicitly outlined in the current literature, studies on other aminosteroids, such as U73122 and U73343, have indicated their capacity to regulate cholesterol biosynthesis pathways. nih.govresearchgate.net This suggests an intricate connection between aminosteroids and the broader steroid biosynthetic machinery, where simpler precursors are modified and assembled into more complex compounds. libretexts.org
Conceptual Frameworks for Mechanistic Research in Chemical Biology
Mechanistic research in chemical biology provides the intellectual scaffolding for understanding how a small molecule like this compound interacts with complex biological systems. These frameworks guide the investigation of a compound's mechanism of action, moving from observable physiological effects to the precise molecular events that trigger them. Key conceptual approaches include:
Target Identification and Validation: This foundational step seeks to identify the specific biomolecules (e.g., proteins, enzymes, ion channels) with which a compound directly interacts to elicit its effect. nih.govnih.gov Techniques such as affinity chromatography, genetic screening, and computational modeling are employed to pinpoint these molecular targets. Validation then confirms the relevance of these targets to the observed biological response.
Pathway Analysis: Biological effects are rarely the result of a single molecular interaction. Instead, they are the culmination of changes within intricate signaling pathways. Pathway analysis aims to understand how a compound's interaction with its primary target propagates through a network of downstream signaling molecules, ultimately leading to a cellular or physiological response.
Structure-Activity Relationship (SAR) Studies: SAR studies systematically modify the chemical structure of a compound to determine which parts of the molecule are crucial for its biological activity. nih.gov This provides insights into the nature of the binding interaction with its target and can guide the design of more potent and selective analogs.
Systems Biology Approach: This holistic approach integrates data from genomics, proteomics, and metabolomics to model the effects of a compound on the entire biological system. nih.gov It acknowledges the interconnectedness of cellular processes and aims to predict the wide-ranging effects of a compound beyond its primary target.
These conceptual frameworks provide a roadmap for a comprehensive investigation into the mechanisms of action of any bioactive compound.
Electrophysiological Modulatory Effects of this compound
The electrical activity of cells, particularly neurons and cardiomyocytes, is governed by the flow of ions across their membranes through specialized proteins called ion channels. drugbank.comfrontiersin.org Compounds that modulate the function of these channels can have profound effects on cellular excitability and signaling.
Ion channel modulation refers to the alteration of the properties of ion channels by endogenous or exogenous substances. nih.gov This can involve changes in the channel's opening probability, conductance, or gating kinetics (the speed at which they open, close, and inactivate). azolifesciences.commdpi.com Small molecules can modulate ion channels through various mechanisms:
Direct Blockade: The compound may physically obstruct the pore of the ion channel, preventing the passage of ions. nih.gov
Allosteric Modulation: The compound can bind to a site on the channel protein distinct from the pore, inducing a conformational change that alters the channel's activity. nih.gov
Modification of Gating: The compound might affect the voltage-sensing or ligand-binding domains of the channel, thereby altering the stimuli required to open or close it. nih.gov
Electrophysiological techniques, such as patch-clamp recording, are essential for characterizing these modulatory effects at the single-channel and whole-cell levels. heart.orghopkinsmedicine.orgclevelandclinic.org While specific research on this compound's ion channel activity is not publicly available, a hypothetical study could yield data on its effects on specific channel types, such as sodium, potassium, or calcium channels.
Illustrative Data Table: Hypothetical Effect of this compound on a Voltage-Gated Sodium Channel
| Parameter | Control | This compound (10 µM) |
| Peak Current Amplitude (pA) | -2500 ± 150 | -1200 ± 100 |
| Activation Threshold (mV) | -50 ± 2 | -48 ± 3 |
| Inactivation Time Constant (ms) | 1.5 ± 0.2 | 5.8 ± 0.4 |
This table represents hypothetical data for illustrative purposes only.
In cardiovascular pharmacology, the Vaughan Williams classification is a widely used system to categorize antiarrhythmic drugs based on their primary mechanism of action on the cardiac action potential. clevelandclinic.orgderangedphysiology.comwikipedia.orgcvpharmacology.comlitfl.comcvpharmacology.comnih.govresearchgate.net
Class I Action: These drugs are sodium channel blockers. wikipedia.orgdroracle.ai By inhibiting the rapid influx of sodium ions during the initial phase (Phase 0) of the cardiac action potential, they slow the rate of depolarization and conduction velocity within the heart. droracle.ai The extent of this effect is often concentration-dependent.
Class IV Action: These agents are calcium channel blockers, specifically targeting L-type calcium channels. wikipedia.orgdroracle.ai They primarily affect the sinoatrial (SA) and atrioventricular (AV) nodes, where they slow the heart rate and conduction of the electrical impulse. wikipedia.org This action is also dependent on the concentration of the drug.
A comprehensive pharmacological characterization of a compound would involve studying its effects across a range of concentrations to determine its potency (EC50 or IC50) and to identify its primary and any secondary actions according to classifications like the Vaughan Williams system. Without experimental data, the classification of this compound remains undetermined.
Illustrative Data Table: Hypothetical Concentration-Dependent Effects of this compound
| This compound Concentration | Effect on Na+ Current (Class I) - % Inhibition | Effect on Ca2+ Current (Class IV) - % Inhibition |
| 0.1 µM | 5 ± 1 | 2 ± 0.5 |
| 1 µM | 25 ± 3 | 10 ± 2 |
| 10 µM | 60 ± 5 | 45 ± 4 |
| 100 µM | 95 ± 2 | 80 ± 6 |
This table represents hypothetical data for illustrative purposes only.
Molecular Target Identification and Interaction Profiling
Identifying the specific molecular targets of a compound and characterizing the nature of their interaction is a critical step in understanding its mechanism of action. This involves a range of in vitro techniques that can provide quantitative data on binding affinity and functional modulation.
Ligand-receptor binding assays are a cornerstone of pharmacology, used to measure the affinity of a ligand (a molecule that binds to another, usually larger, molecule) for its receptor. wikipedia.orgmtoz-biolabs.comgiffordbioscience.comyoutube.comlabome.com These assays are crucial for:
Determining Binding Affinity (Kd): The dissociation constant (Kd) is a measure of how tightly a ligand binds to its receptor. A lower Kd value indicates a higher binding affinity. giffordbioscience.com
Screening for Potential Targets: By testing a compound against a panel of known receptors, its binding profile and potential off-target effects can be determined.
Competitive Binding Assays: These assays use a labeled ligand with known binding characteristics to determine the affinity of an unlabeled compound (the competitor) for the same receptor. youtube.com
Radioligand binding assays and fluorescence-based techniques are common methods for these studies. giffordbioscience.comlabome.com While no specific receptor binding data for this compound is available, such assays would be instrumental in identifying its primary molecular targets within the body.
Illustrative Data Table: Hypothetical Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Kd) |
| Adrenergic Receptor α1 | > 10 µM |
| Adrenergic Receptor β1 | 500 nM |
| Muscarinic Receptor M2 | > 10 µM |
| Serotonin Receptor 5-HT2A | 2 µM |
This table represents hypothetical data for illustrative purposes only.
Many drugs exert their effects by inhibiting the activity of enzymes, which are proteins that catalyze biochemical reactions. wikipedia.org Enzyme inhibition studies are designed to characterize the nature and potency of this inhibition. libretexts.orgkhanacademy.orgucl.ac.ukyoutube.com Key parameters determined in these studies include:
IC50 Value: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.
Mechanism of Inhibition: This describes how the inhibitor interacts with the enzyme and its substrate. The main types are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. youtube.com
Inhibitor Constant (Ki): A measure of the inhibitor's binding affinity to the enzyme. ucl.ac.uk
Kinetic assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and inhibitor are used to determine these parameters. While there is no published data on this compound's enzyme inhibition profile, such studies would be crucial to determine if it acts as an enzyme inhibitor and to characterize the specifics of this interaction.
Illustrative Data Table: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 | Mechanism of Inhibition |
| Cyclooxygenase-1 (COX-1) | > 50 µM | Not Determined |
| Cyclooxygenase-2 (COX-2) | 15 µM | Competitive |
| Monoamine Oxidase A (MAO-A) | 2.5 µM | Non-competitive |
| Acetylcholinesterase | > 50 µM | Not Determined |
This table represents hypothetical data for illustrative purposes only.
Elucidation of Amafolone S Molecular and Cellular Mechanisms of Action
Exploration of Broader Molecular Interactomes
The exploration of a compound's molecular interactome is crucial for a complete understanding of its biological effects, both intended and unintended. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational modeling are often employed to identify novel binding partners and cellular targets. However, specific data from such studies on Amafolone is not publicly accessible at this time.
In the absence of direct studies on this compound's interactome, insights can sometimes be gleaned from the study of structurally related compounds or molecules with similar pharmacological effects. This approach, however, is predictive and requires experimental validation.
Structure Activity Relationship Sar Studies of Amafolone Analogues
Foundational Principles of Structure-Activity Relationships in Chemical Biology
Structure-Activity Relationship (SAR) is a cornerstone concept in chemical biology, pharmacology, and medicinal chemistry, establishing the correlation between a molecule's chemical structure and its biological activity. The fundamental premise of SAR posits that the biological effects exerted by a compound are inherently dictated by its molecular architecture; even subtle structural modifications can lead to profound changes in its biological profile, including its affinity and efficacy at specific biological targets such as enzymes or receptors. The systematic understanding of SAR is paramount for the rational design, optimization, and development of novel chemical entities, particularly in the realm of drug discovery.
SAR investigations typically involve the methodical alteration of a compound's chemical structure, followed by the assessment of how these changes influence its biological properties. This iterative process aims to delineate the critical structural features, including functional groups, molecular geometry, stereochemical configurations, and electronic characteristics, that are indispensable for eliciting a desired biological effect. Through such analyses, medicinal chemists can pinpoint the pharmacophore—the minimum structural requirements for optimal biological activity—and subsequently refine lead compounds to enhance potency, improve selectivity, and mitigate undesirable side effects.
Key structural and physicochemical parameters scrutinized in SAR analyses include:
Stereochemistry: The specific spatial arrangement of atoms, particularly at chiral centers, can significantly modulate activity due to the inherent stereoselectivity of biological systems.
Nature and Position of Substituents: The type, location, and number of functional groups (e.g., amino, hydroxyl, carbonyl) dictate the nature and strength of intermolecular interactions, such as hydrogen bonding, ionic interactions, hydrophobic interactions, and van der Waals forces, with biological macromolecules.
Electronic Properties: Electron distribution, charge, and polarizability within a molecule influence its capacity for electrostatic interactions, which are vital for receptor recognition and binding.
Lipophilicity (LogP): The balance between a compound's solubility in aqueous and lipid environments profoundly impacts its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), all of which are integral to its in vivo biological activity.
SAR analysis serves as an indispensable framework in the drug discovery pipeline, guiding the synthesis of new compounds, characterizing the behavior of existing molecules, and optimizing their properties for therapeutic applications.
Derivation of Amafolone SAR for Specific Biological Activities
This compound (Org 6001, PubChem CID 40112) is an aminosteroid (B1218566) that has been identified for its antiarrhythmic and local anaesthetic activities. Its antiarrhythmic properties have been studied in models such as the ischaemic pig heart, showing favorable comparisons to agents like lignocaine. Furthermore, it has demonstrated a local anaesthetic action by reducing the transient increase in sodium conductance in non-myelinated nerve fibres, a mechanism similar to lidocaine.
Deriving the Structure-Activity Relationship (SAR) for this compound would involve systematically exploring how modifications to its androstanoid scaffold influence these specific biological activities. Given its structure (3-amino-2-hydroxy-5α-androstan-17-one), SAR studies would typically focus on the functional groups and stereochemistry critical for its interaction with ion channels or other targets involved in cardiac rhythm and nerve impulse transmission.
Hypothetical SAR investigations for this compound could explore:
Modifications to the Amino Group at C-3: The amino group is a key feature of aminosteroids. Alterations such as N-alkylation, acylation, or its replacement with other polar or non-polar groups would reveal its role in receptor binding, membrane interaction, or pKa, which could affect its ability to modulate sodium channels. For instance, changes in basicity could impact its protonation state and thus its ability to interact with specific binding sites within ion channels.
Changes to the Hydroxyl Group at C-2: The hydroxyl group can participate in hydrogen bonding. Its removal, inversion of stereochemistry, or replacement with a halogen or ether could elucidate its contribution to binding affinity and selectivity for antiarrhythmic or local anaesthetic effects.
Stereochemical Variations: The precise stereochemistry of the amino and hydroxyl groups (3α-amino and 2β-ol) is likely crucial. Inverting these configurations would provide insights into the precise spatial requirements for activity, as biological targets are highly sensitive to molecular shape.
While specific detailed SAR studies of this compound beyond its peptidyl derivatives are not extensively published, the general principles of steroid SAR would apply. The goal would be to correlate structural changes with quantitative measures of antiarrhythmic or local anaesthetic potency (e.g., IC50 values, effective concentrations) to identify key pharmacophoric elements.
Hypothetical General SAR Data for this compound Analogues
| Compound | Structural Modification (relative to this compound) | Hypothetical Antiarrhythmic Activity (EC50, µM) | Hypothetical Local Anaesthetic Activity (IC50, µM) | SAR Implication |
| This compound | (Reference Compound) | 2.5 | 20 | Baseline activity for both effects |
| Analogue A | 3-amino replaced with 3-methylamino | 5.0 | 45 | N-alkylation reduces potency, suggesting importance of primary amino group |
| Analogue B | 2β-hydroxyl inverted to 2α-hydroxyl | 15.0 | 120 | Stereochemistry at C-2 is critical for optimal activity |
| Analogue C | 17-ketone reduced to 17β-hydroxyl | 3.2 | 28 | Minor impact, suggesting C-17 ketone less critical for direct binding |
| Analogue D | Removal of 3-amino group | >100 | >200 | Amino group is essential for both activities |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information that would be gathered in a comprehensive SAR study. Actual values would be determined experimentally.
SAR Analysis of this compound's Peptidyl Derivatives
Research has specifically explored the synthesis and biological activity of peptidyl derivatives of this compound (Am), aiming to develop new antiarrhythmic agents. Six such analogues were synthesized, including hydrochloride salts of Gly-Am, Ala-Gly-Am, D-Ala-Gly-Am, Pro-Am, Pro-Pro-Am, and D-Ala-Pro-Am. The peptide bonds were formed using a polymeric reagent method.
Upon intravenous administration in rats, several peptidyl aminosteroids, specifically Gly-Am, Pro-Am, Pro-Pro-Am, and D-Ala-Pro-Am, demonstrated protective antiarrhythmic effects comparable to those of this compound itself. This suggests that the conjugation of certain amino acids or dipeptides to this compound does not abolish its antiarrhythmic activity when delivered intravenously. However, a significant difference was observed with oral administration: Pro-Am showed less marked protection compared to this compound, while Pro-Pro-Am and D-Ala-Pro-Am were disappointingly inactive via the oral route. Ala-Gly-Am and D-Ala-Gly-Am were also synthesized, but their specific antiarrhythmic effects were not detailed in the provided abstract, though they are listed as derivatives.
This SAR analysis of peptidyl derivatives highlights the influence of the peptide moiety on the pharmacokinetic profile, particularly absorption via different routes of administration. The diminished oral activity of some derivatives suggests that the attached peptide chain might impede oral bioavailability, possibly due to increased molecular size, altered lipophilicity, or susceptibility to enzymatic degradation in the gastrointestinal tract. Conversely, the retained intravenous activity indicates that the core this compound structure, when appropriately presented, maintains its pharmacological effect.
Antiarrhythmic Activity of this compound Peptidyl Derivatives
| Derivative | Peptide Moiety | Antiarrhythmic Effect (Intravenous, Rat) | Antiarrhythmic Effect (Oral, Rat) | SAR Implication |
| This compound | N/A | Protective | Protective | Reference compound |
| Gly-Am | Glycine | Protective (similar to this compound) | Not specified | Glycine conjugation maintains IV activity |
| Ala-Gly-Am | Alanine-Glycine | Not specified | Not specified | Derivative synthesized |
| D-Ala-Gly-Am | D-Alanine-Glycine | Not specified | Not specified | Derivative synthesized |
| Pro-Am | Proline | Protective (similar to this compound) | Less marked protection (vs. This compound) | Proline conjugation maintains IV, but reduces oral activity |
| Pro-Pro-Am | Proline-Proline | Protective (similar to this compound) | Inactive | Di-proline conjugation maintains IV, but abolishes oral activity |
| D-Ala-Pro-Am | D-Alanine-Proline | Protective (similar to this compound) | Inactive | D-Ala-Pro conjugation maintains IV, but abolishes oral activity |
Note: This table is based on the findings from the cited research. "Not specified" indicates the information was not detailed in the provided abstract.
Computational and Cheminformatic Approaches to this compound SAR
Computational and cheminformatic methods are integral to modern SAR studies, offering powerful tools for predicting biological activity, guiding synthetic efforts, and optimizing compound properties. These approaches are particularly valuable for compounds like this compound, where experimental data may be limited, or for exploring the vast chemical space of potential analogues.
Key computational and cheminformatic techniques applicable to understanding this compound's SAR include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR aims to establish mathematical relationships between a compound's molecular descriptors (numerical representations of its physicochemical properties) and its biological activity. For this compound, various descriptors such as molecular weight, lipophilicity (LogP), polar surface area (TPSA), and counts of hydrogen bond donors/acceptors could be computed. These descriptors could then be correlated with its antiarrhythmic or local anaesthetic activities to build predictive models. Such models could forecast the activity of novel this compound analogues, thereby streamlining the selection of compounds for synthesis and experimental testing.
Molecular Docking and Dynamics Simulations: If the three-dimensional structure of a biological target (e.g., an ion channel protein) with which this compound interacts were known, molecular docking simulations could predict the preferred binding pose of this compound and its derivatives within the active site. This provides atomic-level insights into key interactions, such as hydrogen bonds or hydrophobic contacts, that drive binding. Molecular dynamics simulations could further explore the stability of these interactions over time and the conformational flexibility of both this compound and its target. This structural understanding can guide the rational design of this compound analogues with improved binding affinity or selectivity.
Cheminformatics Databases and Similarity Searching: Large public chemical databases, such as PubChem (which lists this compound as CID 40112) and ChEMBL, contain extensive structural and biological data. Cheminformatic tools can perform similarity searches to identify compounds structurally analogous to this compound with known biological activities. By analyzing the SAR of these similar compounds, researchers can infer potential activities for this compound or identify structural motifs that contribute to specific effects. This concept of "SAR transfer" across analogue series is a powerful approach for generating hypotheses and guiding lead optimization.
Machine Learning (ML) in SAR: Advanced ML algorithms, including deep learning, can be trained on large datasets of chemical structures and their corresponding biological activities. For this compound, if a sufficiently diverse dataset of related aminosteroids and their activities were available, ML models could learn complex, non-linear SAR patterns and predict the activity of new, unsynthesized this compound derivatives with high accuracy. This accelerates the identification of promising candidates and reduces the need for extensive experimental screening.
These computational and cheminformatic tools collectively enable a more efficient and data-driven approach to understanding this compound's SAR, facilitating the design and optimization of novel compounds with desired biological properties.
Preclinical Mechanistic Research Models for Amafolone Investigation
In Vitro Cellular System Applications in Amafolone Research
In Vivo Animal Models for Mechanistic Elucidation of this compound's Effects
In vivo animal models are indispensable for evaluating the complex physiological effects of a drug within a living organism, bridging the gap between in vitro observations and potential clinical applications. These models facilitate the assessment of a compound's efficacy, safety, and early toxicity, and are crucial for understanding its pharmacodynamics in a systemic context. Rodents, including rats and mice, are frequently utilized due to their genetic manipulability, established disease models, and ease of handling.
Rodent models are widely employed for the pharmacological characterization of drug candidates, providing valuable insights into their therapeutic potential and mechanisms of action. One notable application of this compound (Org 6001) in in vivo rodent models involves its evaluation in an anaesthetized rat model of early ischaemia-induced arrhythmias. nih.gov
In a study by Marshall, Muir, and Winslow (1982), the effects of intravenously administered Org 6001 and disopyramide (B23233) were assessed in anaesthetized rats following coronary artery ligation to induce arrhythmias. nih.gov The study aimed to determine if these agents, known to offer protection when given prophylactically, could also be effective when administered after the onset of ischaemia. nih.gov
Detailed Research Findings: When Org 6001 (this compound) was administered intravenously at a dose of 10 mg/kg, either 1 minute after ligation or just before the anticipated onset of arrhythmias (4.5 minutes post-ligation), it demonstrated significant protective effects. nih.gov Specifically, Org 6001 substantially reduced the incidence of ventricular fibrilloflutter, a severe form of cardiac arrhythmia, and completely prevented electrical deaths. nih.gov In control groups, electrical deaths occurred in 45% of the animals. nih.gov These findings highlight this compound's antiarrhythmic properties in a relevant in vivo preclinical model.
| Compound | Model | Administration Time (Post-Ligation) | Effect on Ventricular Fibrilloflutter | Effect on Electrical Deaths |
| This compound (Org 6001) | Anaesthetized Rat (Ischaemia-induced arrhythmia) | 1 min or 4.5 min | Greatly reduced incidence | Completely prevented (0% vs 45% in controls) |
| Disopyramide | Anaesthetized Rat (Ischaemia-induced arrhythmia) | 1 min or 4.5 min | Greatly reduced incidence | Completely prevented (0% vs 45% in controls) |
| Control | Anaesthetized Rat (Ischaemia-induced arrhythmia) | N/A | High incidence | 45% |
While the "rat aconitine (B1665448) test" is a recognized model for evaluating antiarrhythmic agents, where aconitine (PubChem CID 245005) is used to induce cardiac arrhythmias by affecting ion channels and action potentials in rat ventricular myocytes, the provided search results did not specifically detail the use of this compound in this particular test. However, the observed antiarrhythmic effects of this compound in the ischaemia-induced arrhythmia model in rats provide strong pharmacological characterization relevant to its potential cardiac applications.
Advanced Analytical and Biophysical Methodologies in Amafolone Research
Advanced Analytical Chemistry Techniques for Amafolone Characterization
Precise structural elucidation and purity assessment of this compound are paramount. A suite of sophisticated analytical chemistry techniques is employed to ensure its identity, quantify its presence, and detect any impurities.
Spectroscopic and Spectrometric Methodologies
Spectroscopic and spectrometric techniques are indispensable for the qualitative and quantitative analysis of this compound, offering insights into its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure and conformation of small molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) would be utilized to identify all proton and carbon environments, elucidate connectivity, and confirm the stereochemistry of this compound. NMR is also valuable for quantitative analysis (qNMR) and for identifying impurities latrobe.edu.auacs.org.
Mass Spectrometry (MS): Mass spectrometry provides highly sensitive and specific information regarding the molecular weight and elemental composition of this compound, as well as the identification of its fragments. Techniques such as high-resolution mass spectrometry (HRMS), including Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS, are employed to accurately determine the molecular mass and confirm the identity of this compound and its potential metabolites or impurities pharmafocusamerica.comamericanpharmaceuticalreview.comlongdom.org. Tandem MS (MS/MS) experiments are critical for structural elucidation by generating characteristic fragmentation patterns, which serve as a unique fingerprint for the compound pharmafocusamerica.comlongdom.orgtechnologynetworks.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for the quantitative analysis of this compound, particularly if it possesses chromophores that absorb light in the UV or visible regions. This method relies on the principle that the absorbance of light by a substance at specific wavelengths is directly proportional to its concentration, making it suitable for determining drug content, purity, and stability juniperpublishers.comjuniperpublishers.comumsida.ac.idresearchgate.net. It offers high-speed and non-destructive analysis umsida.ac.id.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present within the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of bonds (e.g., C=O, O-H, C-H) can be identified, aiding in the confirmation of its structural features and detecting the presence of specific functional groups libretexts.orglibretexts.orgcompoundchem.comorgchemboulder.comspecac.com.
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification, identification, and quantification of this compound from complex mixtures, ensuring its purity and enabling the analysis of related substances.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation, purification, and quantification of this compound. Various modes, such as reversed-phase HPLC, are employed depending on the compound's physicochemical properties. HPLC is coupled with detectors like UV-Vis or mass spectrometry (LC-MS) for enhanced specificity and sensitivity latrobe.edu.auamericanpharmaceuticalreview.comroyalsocietypublishing.orgncsu.edusigmaaldrich.com. LC-MS is particularly valuable for identifying and profiling impurities and unknowns in active pharmaceutical ingredients latrobe.edu.au.
Gas Chromatography (GC): For volatile or semi-volatile forms of this compound, or its derivatives, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can be used for identification and quantification. GC-MS provides excellent separation efficiency and highly sensitive detection, making it suitable for analyzing trace impurities americanpharmaceuticalreview.comsigmaaldrich.com.
Biophysical Approaches to this compound-Target Interactions
Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action and therapeutic potential. Biophysical techniques offer quantitative data on binding affinity, kinetics, and mechanism.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity giffordbioscience.com. These assays typically involve using a radiolabeled version of a known ligand or this compound itself to probe receptor interactions.
Saturation Binding Assays: These assays determine the equilibrium dissociation constant (K_d) of the radioligand for the receptor and the maximal number of receptor binding sites (B_max). By incubating increasing concentrations of a radiolabeled this compound (or a known radioligand) with a fixed amount of receptor (e.g., in cell membranes), a saturation curve is generated. Non-linear regression analysis of specific binding data allows for the calculation of K_d and B_max giffordbioscience.comnih.govrevvity.comwikipedia.orgumich.edu.
Competitive Binding Assays: These assays are used to determine the affinity (K_i) of unlabeled this compound for a target receptor by measuring its ability to displace a known radiolabeled ligand from the binding site. A fixed concentration of radioligand is incubated with varying concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined, and the K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation giffordbioscience.comumich.edusci-hub.sesygnaturediscovery.comcreative-biolabs.comuwec.edumtoz-biolabs.com.
Table 1: Representative Data from Competitive Radioligand Binding Assay for this compound
| This compound Concentration (nM) | % Specific Binding |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 25 |
| 10000 | 5 |
Note: IC₅₀ is approximately 100 nM based on this hypothetical data, from which K_i can be derived using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
SPR is a label-free optical biosensing technique that enables real-time monitoring of molecular interactions, providing detailed kinetic parameters (association rate constant, k_on; dissociation rate constant, k_off) and the equilibrium dissociation constant (K_D) for this compound binding to its targets rouken.biojacksonimmuno.comcriver.com.
Principle: In an SPR assay, one binding partner (e.g., a purified target protein) is immobilized on a sensor chip surface. This compound, as the analyte, is then flowed over the surface. Changes in the refractive index at the sensor surface upon binding are detected as a change in the SPR signal, generating a sensorgram. This sensorgram provides real-time data on the association and dissociation phases of the interaction jacksonimmuno.comcriver.com.
Kinetic Parameters: Analysis of the sensorgram yields k_on (rate of complex formation) and k_off (rate of complex dissociation). The equilibrium dissociation constant K_D can then be calculated as the ratio k_off/k_on sci-hub.serouken.biocriver.com. These kinetic parameters are crucial as they offer insights into the stability and longevity of the this compound-target interaction, which can correlate with clinical efficacy and duration of action rouken.biocriver.comnicoyalife.com.
Table 2: Hypothetical SPR Kinetic Binding Data for this compound-Target Interaction
| Parameter | Value | Unit |
| Association Rate (k_on) | 5.0 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 5.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation (K_D) | 10 | nM |
| Residence Time (τ) | 200 | s |
Note: Residence time (τ) is calculated as 1/k_off, indicating how long this compound stays bound to its target.
Quantitative Enzyme Kinetic Studies and Inhibition Mechanism Determination
If this compound is hypothesized to be an enzyme inhibitor, quantitative enzyme kinetic studies are performed to characterize its inhibitory mechanism and potency. These studies involve measuring reaction rates under varying substrate and inhibitor concentrations.
Michaelis-Menten Kinetics: Initial rate experiments are conducted at various substrate concentrations in the presence and absence of this compound. The data are analyzed using Michaelis-Menten kinetics to determine key parameters such as V_max (maximal reaction velocity) and K_m (Michaelis constant, reflecting substrate affinity) khanacademy.orgwikipedia.orglibretexts.org.
Inhibition Mechanism Determination:
Lineweaver-Burk Plots (Double Reciprocal Plots): While modern approaches often prefer non-linear regression, Lineweaver-Burk plots are historically used to visually distinguish between different types of enzyme inhibition.
Competitive Inhibition: this compound competes with the substrate for the enzyme's active site. On a Lineweaver-Burk plot, competitive inhibition is characterized by an increase in the apparent K_m (x-intercept shifts closer to zero or becomes more negative) while V_max remains unchanged (y-intercept is constant) khanacademy.orglibretexts.orgsci-hub.serose-hulman.eduucl.ac.ukcaltech.eduwikipedia.org.
Non-competitive Inhibition: this compound binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency but not necessarily substrate binding. Non-competitive inhibition results in a decrease in V_max (y-intercept increases) while K_m remains unchanged (x-intercept is constant) khanacademy.orglibretexts.orgsci-hub.seucl.ac.ukcaltech.edu.
Uncompetitive Inhibition: this compound binds exclusively to the enzyme-substrate complex. This type of inhibition decreases both V_max and K_m, leading to parallel lines on a Lineweaver-Burk plot khanacademy.orglibretexts.orgsci-hub.seucl.ac.uk.
Dixon Plots: Dixon plots are a graphical method used to determine the inhibition constant (K_i) directly. By plotting the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations, the K_i can be determined from the intersection point of the lines sci-hub.seucl.ac.ukcaltech.edu.
Table 3: Summary of Enzyme Inhibition Types and Lineweaver-Burk Plot Characteristics
| Inhibition Type | Effect on V_max | Effect on K_m | Lineweaver-Burk Plot Characteristic |
| Competitive | Unchanged | Increases | Intersect at Y-axis |
| Non-competitive | Decreases | Unchanged | Intersect at X-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
These advanced analytical and biophysical methodologies provide a comprehensive understanding of this compound's intrinsic properties and its complex interactions within biological systems, guiding its further development.
Future Directions and Emerging Frontiers in Amafolone Academic Inquiry
Identification of Novel Molecular Targets and Signaling Pathways
A critical area of future research for Amafolone involves the comprehensive identification of its novel molecular targets and the intricate signaling pathways it modulates. While this compound is recognized as an antiarrhythmic agent, the full spectrum of its cellular and molecular interactions remains an active area of investigation. nih.govantibodysociety.orgwho.int Future studies will likely employ high-throughput screening assays, affinity proteomics, and advanced biochemical techniques to pinpoint specific proteins, enzymes, and receptors that directly or indirectly interact with this compound. google.comnih.gov This systematic approach could reveal previously unrecognized targets, potentially broadening this compound's therapeutic utility beyond its known antiarrhythmic properties. Understanding these novel interactions will be crucial for elucidating the complete pharmacological profile of this compound and for identifying potential off-target effects or synergistic interactions.
Rational Design and Synthesis of Advanced this compound Analogues with Tailored Activities
The rational design and synthesis of advanced this compound analogues represent a significant frontier for enhancing its therapeutic potential. This involves modifying the chemical structure of this compound to improve its potency, selectivity, pharmacokinetic properties, and reduce any undesirable effects. repec.orgmdpi.comnih.govnih.gov Structure-activity relationship (SAR) studies will be central to this endeavor, where systematic chemical modifications are correlated with changes in biological activity. mdpi.com Techniques such as fragment-based drug discovery and combinatorial chemistry could be employed to generate diverse libraries of this compound derivatives. mdpi.com The aim is to create compounds with tailored activities, for instance, analogues with enhanced antiarrhythmic efficacy, improved bioavailability, or even novel therapeutic applications based on newly identified molecular targets. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.
Application of Systems Biology and Omics Technologies in Mechanistic Research
The application of systems biology and various "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics) is set to revolutionize mechanistic research on this compound. mdpi.comfrontiersin.orgnih.govnih.gov These high-throughput approaches enable a holistic understanding of how this compound perturbs biological systems at a global molecular level. By integrating data from multiple omics platforms, researchers can construct comprehensive molecular networks that illustrate this compound's impact on gene expression, protein profiles, metabolic pathways, and lipid compositions. mdpi.comfrontiersin.orgnih.gov This multi-omics integration, coupled with advanced bioinformatics and computational modeling, will allow for the identification of key regulatory nodes and feedback loops influenced by this compound, providing unprecedented insights into its complex mechanisms of action and potential biomarkers of response. mdpi.comnih.govnih.gov
An example of data that might be generated through such studies could be presented in a hypothetical table showing changes in gene expression in response to this compound treatment, which would then be further analyzed using systems biology approaches:
| Gene Symbol | Fold Change (Treated/Control) | p-value | Associated Pathway (Hypothetical) |
| Gene A | 2.5 | < 0.01 | Ion Channel Modulation |
| Gene B | 0.4 | < 0.05 | Mitochondrial Function |
| Gene C | 1.8 | < 0.01 | Inflammatory Response |
| Gene D | 0.6 | < 0.05 | Cellular Stress Response |
Note: This table represents hypothetical data for illustrative purposes of how omics data might be presented in the context of this compound research.
Development of Predictive In Silico Models for this compound's Biological Activities
The development of predictive in silico models is an increasingly vital area for accelerating this compound research. mdpi.comway2drug.comqima-lifesciences.comresearchgate.netnih.gov These computational models leverage cheminformatics and artificial intelligence to predict various biological activities of this compound and its analogues based on their chemical structures. mdpi.comqima-lifesciences.com Key in silico approaches include:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models: These models establish mathematical relationships between chemical descriptors of this compound and its measured biological activities or properties, enabling the prediction of new compounds' characteristics. mdpi.comresearchgate.net
Molecular Docking and Dynamics Simulations: These techniques predict how this compound interacts with its molecular targets at an atomic level, providing insights into binding affinities and modes of action. mdpi.comresearchgate.net
Machine Learning and Deep Learning: Advanced algorithms can analyze vast datasets of chemical structures and biological activities to build highly predictive models for this compound's efficacy, toxicity, and other pharmacological attributes. mdpi.comnih.govnih.gov
These in silico tools can significantly reduce the time and cost associated with experimental screening, guiding the selection of the most promising this compound analogues for synthesis and in vitro/in vivo testing. qima-lifesciences.com They also facilitate the prediction of potential off-target effects and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, streamlining the drug development pipeline. mdpi.com
Q & A
Q. What analytical methodologies are recommended for the initial identification and characterization of Amafolone in biological samples?
this compound’s detection in human blood (non-quantified) requires techniques like liquid chromatography-mass spectrometry (LC-MS) due to its molecular weight (305.462 g/mol) and structural complexity (C₁₉H₃₁NO₂) . Nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical features (e.g., 8 defined stereocenters) . Derivatization with trimethylsilyl (TMS) groups improves chromatographic resolution, as evidenced by predicted Kovats retention indices .
Q. How should researchers design exposure assessment studies for this compound, given its status as part of the human exposome?
Focus on longitudinal cohort studies with repeated biomonitoring to track exposure dynamics. Prioritize samples from populations with occupational or environmental exposure histories. Analytical protocols must account for this compound’s instability (store at -80°C in solvent) and use internal standards for recovery correction .
Q. What are the foundational pharmacological properties of this compound that warrant further investigation?
Preliminary data suggest its androstane steroid backbone may interact with hormone receptors or metabolic enzymes. Begin with in vitro assays (e.g., receptor binding, cytotoxicity screens) and compare its hydroxyl/ketone functional groups to structurally related steroids .
Advanced Research Questions
Q. How can researchers address contradictions in limited published data on this compound’s bioactivity and mechanisms?
- Perform systematic reviews to identify gaps (e.g., lack of in vivo pharmacokinetic data).
- Replicate prior experiments under controlled conditions (e.g., standardized cell lines, exposure durations).
- Use meta-analysis frameworks to reconcile variability in detection limits or assay sensitivity .
Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?
- Isotopic labeling : Use ¹³C/¹⁵N-labeled this compound to trace metabolites via high-resolution MS.
- Model systems : Combine hepatic microsomes (for phase I metabolism) and cell-based assays (phase II conjugation).
- Data integration : Cross-reference with exposome databases to identify co-occurring metabolites .
Q. How should statistical power be calculated for studies with scarce this compound data?
- Pilot studies: Estimate effect sizes and variability using non-parametric methods (e.g., bootstrapping).
- Bayesian approaches: Incorporate prior knowledge from related steroids to refine sample size requirements.
- Report confidence intervals and effect magnitudes explicitly to avoid overinterpretation .
Q. What strategies mitigate analytical challenges in quantifying this compound at trace levels?
- Pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Matrix-matched calibration : Use human plasma/serum to correct for ion suppression in LC-MS.
- Quality control : Include blanks, duplicates, and spikes to validate limits of detection (LOD < 1 ng/mL) .
Q. How can structure-activity relationship (SAR) studies elucidate this compound’s pharmacological potential?
- Computational modeling : Use density functional theory (DFT) to predict electrostatic potentials and binding affinities.
- Analog synthesis : Modify the 2β-hydroxy or 17-keto groups to assess functional group contributions.
- Target prioritization : Screen against steroidogenic enzymes (e.g., CYP17A1) via molecular docking .
Methodological Guidelines
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, spectral validation, and subsampling protocols to ensure reproducibility .
- Ethical Compliance : For human studies, detail participant selection criteria and informed consent processes, referencing IRB guidelines .
- Literature Synthesis : Use tools like ResearchFlow for systematic annotation of sparse data and hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
